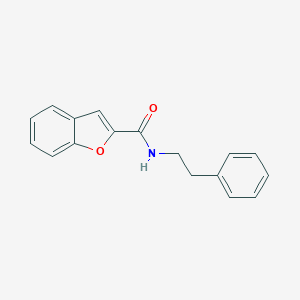

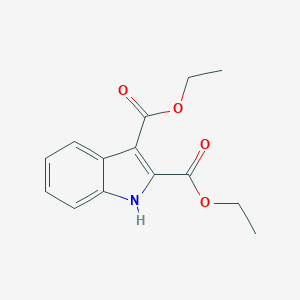

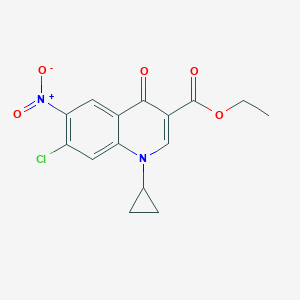

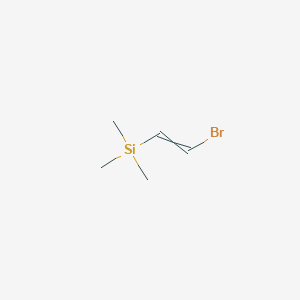

![molecular formula C7H4Cl2N2S B178785 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine CAS No. 147006-04-0](/img/structure/B178785.png)

4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine

Übersicht

Beschreibung

Thieno[2,3-d]pyrimidines are a class of compounds that have garnered significant interest due to their pharmacological importance. They are known to possess a wide range of biological activities, including antitumor properties, and are used as intermediates in the synthesis of various small molecule drugs .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines has been approached through various methods. A green approach for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones involves a catalytic four-component reaction that is characterized by step economy and easy purification . Another method includes the synthesis of 6-substituted thieno[2,3-d]pyrimidines from allylalcohols and 4-iodobenzoate, followed by cyclization and coupling with diethyl-L-glutamate . Additionally, AlCl3-induced arylation has been used as a direct and single-step method for synthesizing 4-substituted thieno[2,3-d]pyrimidines .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines has been established through various spectroscopic techniques, including FT-IR, FT-Raman, multinuclear NMR, and single crystal X-ray diffraction . Quantum chemical calculations and non-covalent interaction analyses have also been employed to understand the intramolecular interactions within these compounds .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines undergo various chemical reactions, including nucleophilic substitution reactions to introduce different substituents into the thienopyrimidine ring . These reactions are crucial for modifying the structure of thieno[2,3-d]pyrimidines to enhance their biological activity or to create new compounds with potential pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines are influenced by their molecular structure and the substituents attached to the thienopyrimidine ring. The presence of halogen atoms, such as chlorine, has been found to be essential for the antiproliferative activity of these compounds against cancer cell lines . The planarity of the molecule, as well as the presence of trifluoromethyl groups, can also affect the biological activity and the overall stability of the compounds .

Zukünftige Richtungen

Thienopyrimidines, including 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine, have been widely studied due to their structural relationship with purine bases and their easy synthetic access . They have shown a large range of biological activities, such as anticancer, antioxidant, and central nervous system protection . Some of them are still in clinical trials , indicating ongoing research and potential future developments in this field.

Eigenschaften

IUPAC Name |

4-chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c8-3-5-10-6(9)4-1-2-12-7(4)11-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMYRGBWYGGIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=NC(=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.